![molecular formula C17H17ClN2O4 B5864840 3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5864840.png)
3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide is a chemical compound that has gained significant attention in scientific research. It is a hydrazide derivative that has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide is not fully understood. However, it has been reported to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9 pathways. It has also been reported to inhibit cell proliferation by inducing cell cycle arrest at the G1 phase. Its antifungal activity has been attributed to its ability to inhibit ergosterol biosynthesis, while its antibacterial activity has been attributed to its ability to disrupt bacterial cell membrane integrity.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been reported to decrease the levels of reactive oxygen species and increase the levels of antioxidant enzymes in cancer cells. It has also been reported to decrease the levels of inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide has several advantages for lab experiments. It is easily synthesized through various methods and has been reported to exhibit potent anticancer, antifungal, antibacterial, and antiviral activities. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
Several future directions can be explored in the research of 3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide. These include the development of more efficient synthesis methods, the investigation of its potential as a combination therapy with other anticancer drugs, the exploration of its potential as a therapeutic agent for other diseases, and the investigation of its potential toxicity in animal models.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research. It has been synthesized through various methods and has been reported to exhibit potent anticancer, antifungal, antibacterial, and antiviral activities. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of 3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide has been reported through various methods. One of the most common methods involves the reaction of 3,4-dimethoxybenzaldehyde with chloroacetyl chloride in the presence of sodium acetate to form 3-chloroacetyl-4-methoxybenzaldehyde. This intermediate is then reacted with hydrazine hydrate to form this compound.
Applications De Recherche Scientifique
3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antifungal, antibacterial, and antiviral activities. Its anticancer activity has been attributed to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and liver cancer cells. Its antifungal activity has been reported against Candida albicans, while its antibacterial activity has been reported against Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
3-chloro-N'-[2-(3,4-dimethoxyphenyl)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-23-14-7-6-11(8-15(14)24-2)9-16(21)19-20-17(22)12-4-3-5-13(18)10-12/h3-8,10H,9H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXRKWBKODWJSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NNC(=O)C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5864757.png)
![N-[2-(4-pyridinyl)ethyl]-1,4-benzenedisulfonamide](/img/structure/B5864761.png)
![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-methyl-1-propanone](/img/structure/B5864769.png)

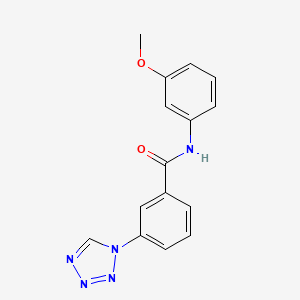
![2-(4-fluorophenyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5864800.png)
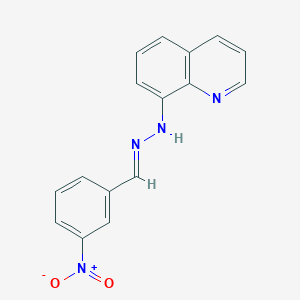
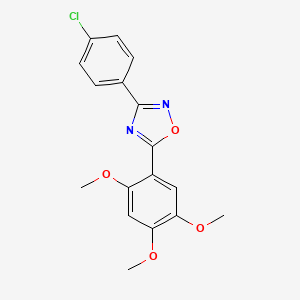
![3-[1-(2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5864827.png)
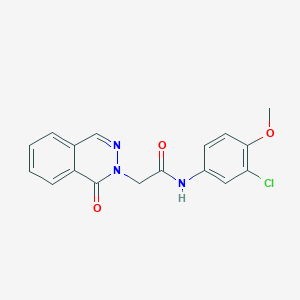
![ethyl 4-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5864838.png)

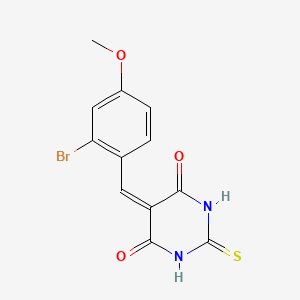
![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5864847.png)